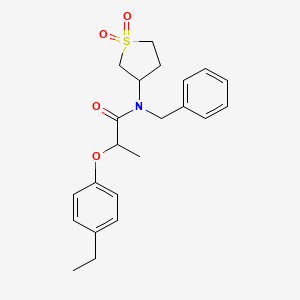![molecular formula C29H32N2O8 B12142490 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one](/img/structure/B12142490.png)
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-t rimethoxyphenyl)-3-pyrrolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d]furan moiety, a morpholine ring, and a trimethoxyphenyl group, making it an interesting subject for chemical research and development.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]furan-2-ylcarbonyl intermediate, followed by the introduction of the morpholine and trimethoxyphenyl groups through various coupling reactions. Common reagents used in these steps include organometallic catalysts, protecting groups, and specific solvents to ensure the desired reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound would require optimization of the synthetic route to maximize yield and purity. This may involve the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and benzo[d]furan moieties.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular pathways due to its diverse functional groups.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific diseases or conditions, leveraging the compound’s ability to interact with biological molecules.
Industry: In industrial applications, the compound could be used in the development of new materials, catalysts, or as a precursor for more complex chemical entities.
作用機序
The mechanism by which 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
類似化合物との比較
- 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-piperidin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
- 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-pyrrolidin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one
Comparison: Compared to similar compounds, 4-(Benzo[d]furan-2-ylcarbonyl)-3-hydroxy-1-(3-morpholin-4-ylpropyl)-5-(3,4,5-trimethoxyphenyl)-3-pyrrolin-2-one stands out due to the presence of the morpholine ring, which may confer unique chemical and biological properties. This structural difference can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
特性
分子式 |
C29H32N2O8 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3,4,5-trimethoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C29H32N2O8/c1-35-22-16-19(17-23(36-2)28(22)37-3)25-24(26(32)21-15-18-7-4-5-8-20(18)39-21)27(33)29(34)31(25)10-6-9-30-11-13-38-14-12-30/h4-5,7-8,15-17,25,33H,6,9-14H2,1-3H3 |
InChIキー |
MTVWOTLAPOQSOQ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(C(=O)N2CCCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methylethyl 2-[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-ylthio]acetate](/img/structure/B12142413.png)
![N'-[(Z)-(4-ethylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12142421.png)
![(5Z)-2-(3-chlorophenyl)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12142429.png)
![16-(3-imidazol-1-ylpropyl)-12,18-dioxa-16-azapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14(19),20-heptaene-3,10-dione](/img/structure/B12142432.png)

![N,N-diethyl-4-{(E)-hydroxy[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]methyl}benzenesulfonamide](/img/structure/B12142441.png)
![N'-[(3Z)-5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pyridine-4-carbohydrazide](/img/structure/B12142449.png)
![2-{[(4-methoxyphenyl)carbonyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12142457.png)
![5-Chloro-7-[(4-phenylpiperazin-1-yl)(pyridin-2-yl)methyl]quinolin-8-ol](/img/structure/B12142473.png)
![3-[(3-Methoxyphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine](/img/structure/B12142480.png)
![2-{[3-(Furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12142491.png)
![ethyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12142494.png)
![2-[(3-chlorobenzyl)sulfanyl]-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12142497.png)
![5-(4-Ethoxyphenyl)-3-[(2-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12142503.png)
